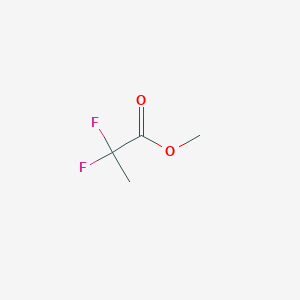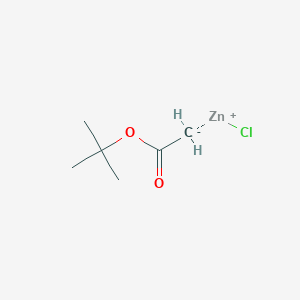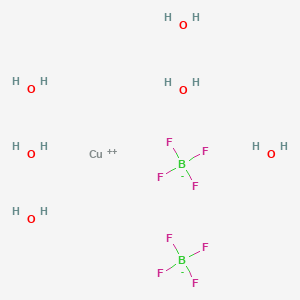
Cerium(3+);trisulfate;hydrate
Vue d'ensemble
Description
Cerium(3+);trisulfate;hydrate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare earth metal that is commonly used in various industries such as catalysis, optics, and electronics. Cerium(3+);trisulfate;hydrate has also been studied extensively for its biological and physiological effects, which have shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Bio-Reduction and Anti-Biocorrosion
Cerium(III) sulfate hydrate has been used in the bio-reduction of graphene oxide, utilizing sulfate-reducing bacteria. This process has implications for anti-biocorrosion, potentially providing a biological method for corrosion control .
Fetal Neuroprotection
In medical research, cerium(III) sulfate hydrate has been studied for its role in fetal neuroprotection when administered antenatally in cases of premature rupture of membranes before 32 weeks’ gestation .
Metallurgy and Steel Manufacturing
Cerium(III) sulfate hydrate is utilized in metallurgy, particularly in steel manufacturing, to remove free oxygen and sulfur. It forms stable oxysulfides and ties up undesirable trace elements such as lead and antimony, improving the quality of the steel .
Water Splitting in Thermochemical Cycles
Several thermochemical cycles that split water using the Ce(III)-Ce(IV) couple have been demonstrated. Cerium(III) sulfate hydrate decomposes to gaseous products plus CeO2 as the solid high-temperature product, which is crucial in these cycles .
Glass and Ceramics Industry
In the glass and ceramics industry, cerium(III) sulfate hydrate is used for glass polishing due to its abrasive properties. It also serves as a component in phosphors and ceramics .
Mécanisme D'action
Target of Action
Cerium(3+);trisulfate;hydrate, also known as Cerium(III)sulfatexhydrate, is a compound that primarily targets calcium-dependent physiological processes . This is due to the similarity between cerium and calcium, which allows cerium to replace calcium in biomolecules .
Mode of Action
Cerium(3+);trisulfate;hydrate interacts with its targets by replacing calcium in biomolecules . This interaction results in changes in the physiological processes that are dependent on calcium .
Biochemical Pathways
The biochemical pathways affected by Cerium(3+);trisulfate;hydrate are those involved in calcium-dependent physiological processes . These include processes involved in the blood clotting cascade as well as in neuronal and muscular functions .
Pharmacokinetics
It is known that the compound is a moderately water and acid soluble cerium source This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of Cerium(3+);trisulfate;hydrate’s action are largely dependent on its interaction with calcium-dependent physiological processes . By replacing calcium in biomolecules, Cerium(3+);trisulfate;hydrate can affect these processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cerium(3+);trisulfate;hydrate. For instance, in low temperature geochemical environments, cerium commonly exists in both the trivalent cerous state (Ce 3+) and the tetravalent ceric state (Ce 4+) This unique stability could potentially influence the action of Cerium(3+);trisulfate;hydrate
Propriétés
IUPAC Name |
cerium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVSNHQGJGJMHA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583430 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13550-47-5 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)










